molecular formula C13H17IN2O B7932901 (S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-propionamide

(S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-propionamide

Cat. No.: B7932901
M. Wt: 344.19 g/mol
InChI Key: WEIJDXUCAGFUJH-VIFPVBQESA-N
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Description

(S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-propionamide is a chiral amide compound characterized by a cyclopropyl group, a 2-iodo-benzyl substituent, and a propionamide backbone. The iodine atom at the benzyl position introduces steric bulk and polarizability, which may influence binding interactions in pharmacological or agrochemical contexts.

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-N-[(2-iodophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17IN2O/c1-9(15)13(17)16(11-6-7-11)8-10-4-2-3-5-12(10)14/h2-5,9,11H,6-8,15H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIJDXUCAGFUJH-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=CC=CC=C1I)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=CC=CC=C1I)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-propionamide typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Introduction of the Iodo Group: The iodo group can be introduced through iodination reactions using iodine or other iodinating agents.

    Amidation Reaction: The final step involves the amidation of the propionamide with the cyclopropyl and iodo-benzyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The iodo group can be reduced to a hydrogen atom, forming a benzyl group.

    Substitution: The iodo group can participate in substitution reactions, such as nucleophilic substitution, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-propionamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-propionamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the cyclopropyl group can influence the compound’s binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight Key Features Reference
(S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-propionamide (Target) 2-iodo-benzyl Not explicitly provided Bulky iodine substituent; potential for halogen bonding
(S)-2-Amino-N-cyclopropyl-N-(2,6-dichloro-benzyl)-propionamide 2,6-dichloro-benzyl C₁₃H₁₆Cl₂N₂O 287.18 Enhanced electrophilicity due to electron-withdrawing Cl groups; used in biochemical intermediates
(S)-2-Amino-N-cyclopropyl-N-(2,4-dichloro-benzyl)-propionamide 2,4-dichloro-benzyl C₁₃H₁₆Cl₂N₂O 287.18 Structural isomer of the 2,6-dichloro analog; differences in steric hindrance
(S)-2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-propionamide 4-methoxy-benzyl C₁₄H₂₂N₂O₂ 250.34 Methoxy group increases electron density; may enhance solubility
(S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide 2-fluoro-benzyl C₁₁H₁₅FN₂O 210.25 Smaller substituent (F vs. I); reduced steric effects
(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide Thiophen-2-yl-oxoethyl C₁₂H₁₆N₂O₂S 252.34 Thiophene ring introduces π-π stacking potential; sulfur atom may influence metabolism
(S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide Furan-2-yl-oxoethyl C₁₂H₁₆N₂O₃ 236.27 Oxygen-rich furan group; possible hydrogen-bonding interactions

Substituent Effects on Reactivity and Binding

  • Iodine’s larger atomic radius may enhance lipophilicity but reduce metabolic stability compared to smaller halogens.
  • Heterocyclic Substituents : Thiophene () and furan () analogs introduce aromatic heterocycles, which can modulate electronic properties and binding to biological targets (e.g., enzymes or receptors).
  • Alkyl vs. Cyclopropyl : Compounds with isopropyl () or methyl () groups instead of cyclopropyl exhibit altered steric profiles, affecting conformational flexibility and target engagement.

Biological Activity

(S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-propionamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a cyclopropyl group and a 2-iodo-benzyl moiety, which may enhance its lipophilicity and biological interactions. The molecular formula is C12_{12}H14_{14}I N1_{1}O1_{1}, with a molecular weight of approximately 285.15 g/mol. The structural features contribute to its potential as a pharmacological agent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The compound may modulate the activity of these targets, leading to diverse biological effects such as:

  • Inhibition of Enzyme Activity : The compound has been investigated for its ability to inhibit specific enzymes related to cancer progression and inflammation.
  • Receptor Modulation : It may interact with receptors involved in neurotransmission and cellular signaling pathways.

Biological Activities

Research studies have highlighted several key biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and Hela (cervical cancer). In vitro assays demonstrated IC50_{50} values indicating significant inhibition of cell proliferation.
    Cell LineIC50_{50} (µM)
    A549<10
    Hela<10
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cell cultures, suggesting potential applications in treating inflammatory diseases.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various derivatives of N-substituted propionamides, including this compound. The results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts .
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .
  • Biochemical Probes : Recent studies have explored the use of this compound as a biochemical probe for studying enzyme activities. Its ability to selectively inhibit certain enzymes makes it a valuable tool for understanding metabolic pathways .

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